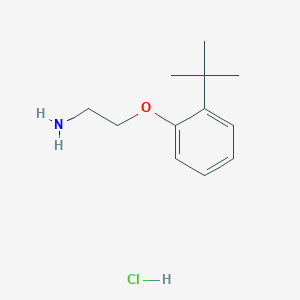

![molecular formula C8H7N3O2 B1441422 Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-17-5](/img/structure/B1441422.png)

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Overview

Description

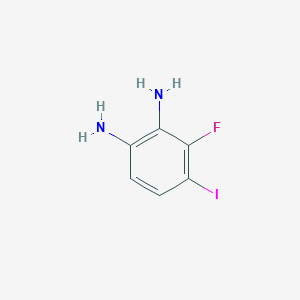

“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a chemical compound with a molecular weight of 177.16 . It has the IUPAC name “methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” and the InChI code "1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)" .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-D]pyrimidine derivatives has been described in various studies . For instance, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-pyrrolo[2,3-D]pyrimidine derivatives . Another study presents an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield .Molecular Structure Analysis

The molecular structure of “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-D]pyrimidine core with a methyl ester group attached . The InChI code provides a textual representation of the molecule’s structure .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” are not detailed in the search results, pyrrolo[2,3-D]pyrimidine derivatives are known to be involved in various chemical reactions, particularly in the context of medicinal chemistry .Physical And Chemical Properties Analysis

“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a solid compound with a molecular weight of 177.16 . Its InChI code provides information about its molecular structure .Scientific Research Applications

Multi-Targeted Kinase Inhibitors

Application Summary: This compound serves as a precursor in the synthesis of derivatives that act as multi-targeted kinase inhibitors (TKIs). These derivatives show promise in cancer therapy due to their ability to inhibit multiple kinases simultaneously .

Experimental Procedure: Researchers synthesized a series of halogenated derivatives and evaluated their cytotoxic effects against various cancer cell lines. The most potent compounds were further analyzed for their inhibitory activity against specific kinases .

Results: One derivative, in particular, demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib. This compound also induced cell cycle arrest and apoptosis in HepG2 cells .

Apoptosis Inducers

Application Summary: Derivatives of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate have been found to induce apoptosis in cancer cells, making them potential candidates for anticancer drugs .

Experimental Procedure: The apoptotic effects were assessed through mechanistic investigations, including the measurement of proapoptotic proteins and the regulation of Bcl-2 activity .

Results: The studies revealed an increase in caspase-3 and Bax proteins, along with the downregulation of Bcl-2, suggesting the compound’s effectiveness in promoting apoptosis in cancer cells .

P21-Activated Kinase 4 Inhibitors

Application Summary: The compound is used to create inhibitors for P21-Activated Kinase 4 (PAK4), which is overexpressed in various cancers and plays a role in cell growth and apoptosis prevention .

Experimental Procedure: Molecular dynamics simulations and binding free energy calculations were employed to investigate the binding modes and inhibitory mechanisms of the derivatives .

Results: The inhibitors showed strong interactions with key regions of PAK4, with one inhibitor displaying the strongest inhibition capacity due to enhanced hydrogen bonds or electrostatic interactions .

Anticancer Agents

Application Summary: Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate derivatives have shown potential as anticancer agents, particularly in the synthesis of kinase inhibitors .

Experimental Procedure: The derivatives were tested for their efficacy against various cancer types, focusing on their properties as kinase inhibitors .

Results: The compounds demonstrated potential in treating cancer, with some derivatives showing promising results as anticancer agents .

Antiviral Agents

Application Summary: Beyond cancer treatment, these derivatives are explored for their antiviral properties, potentially contributing to the development of new antiviral medications .

Experimental Procedure: The antiviral activity of the derivatives was evaluated through various in vitro assays to determine their efficacy against specific viruses .

Results: Preliminary results indicate that some derivatives could serve as effective antiviral agents, warranting further investigation .

Treatment of Inflammatory Diseases

Application Summary: The compound’s derivatives are also being studied for their role in treating inflammatory diseases due to their inhibitory effects on certain kinases involved in inflammation .

Experimental Procedure: The derivatives were tested in models of inflammatory diseases to assess their therapeutic potential .

Results: Some derivatives showed effectiveness in reducing inflammation, suggesting their potential use in treating inflammatory conditions .

Mechanism of Action

Target of Action

It has been suggested that it may target kinases involved in disease pathways .

Mode of Action

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The exact changes resulting from this interaction are still under investigation.

Biochemical Pathways

It is suggested that it may influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.

Pharmacokinetics

It is known that it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) compared to water , which may impact its bioavailability.

Result of Action

It is suggested that it may have a role in inducing cell cycle arrest and apoptosis in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate. For instance, its solubility in different solvents can affect its distribution and availability at the site of action

properties

IUPAC Name |

methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLUFZHAPSKJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725554 | |

| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | |

CAS RN |

1095822-17-5 | |

| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)